molecular formula C7H7Br2NO2S B13981957 Benzenesulfonamide, 5-bromo-2-(bromomethyl)-

Benzenesulfonamide, 5-bromo-2-(bromomethyl)-

Cat. No.: B13981957
M. Wt: 329.01 g/mol
InChI Key: RDGWFLFLNBOBSN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 5-bromo-2-(bromomethyl)- is a chemical compound with the molecular formula C7H7Br2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and bromomethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 5-bromo-2-(bromomethyl)- typically involves the bromination of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with bromine in the presence of a catalyst or under specific conditions to introduce the bromine and bromomethyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 5-bromo-2-(bromomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 5-bromo-2-(bromomethyl)- involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s function. This inhibition can lead to various physiological effects, depending on the specific enzyme and biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 5-bromo-2-(bromomethyl)- is unique due to the presence of both bromine and bromomethyl groups, which confer specific reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)benzenesulfonamide

InChI

InChI=1S/C7H7Br2NO2S/c8-4-5-1-2-6(9)3-7(5)13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

RDGWFLFLNBOBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)CBr

Origin of Product

United States

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